

Z-YVAD-pNA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-YVAD-pNA

Cat. No.: B12369894

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Z-YVAD-pNA**, a critical tool in the study of apoptosis and inflammatory processes. This document details experimental protocols and visualizes key signaling pathways to facilitate its effective use in research and drug development.

Core Chemical Properties and Structure

Z-YVAD-pNA, with the full name N-Carbobenzoxycarbonyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide, is a synthetic tetrapeptide derivative that serves as a specific chromogenic substrate for caspase-1. Its utility in research stems from its ability to be cleaved by active caspase-1, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.

Chemical Structure

The structure of **Z-YVAD-pNA** consists of a tetrapeptide (Tyr-Val-Ala-Asp) linked to a p-nitroaniline group at the C-terminus of the aspartic acid residue. The N-terminus of the tyrosine is protected by a benzyloxycarbonyl (Z) group.

Chemical structure of Z-YVAD-pNA.

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Caption: Chemical structure of **Z-YVAD-pNA**.

Physicochemical Properties

A summary of the key quantitative data for **Z-YVAD-pNA** is presented in the table below for easy reference and comparison.

| Property | Value | Reference |
|-------------------|---------------------------|-----------|
| Molecular Formula | C35H40N6O11 | [1] |
| Molecular Weight | 720.73 g/mol | [1] |
| CAS Number | 154564-23-5 | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | |

Mechanism of Action and Applications

Z-YVAD-pNA is primarily utilized as a colorimetric substrate to measure the activity of caspase-1 (Interleukin-1 β Converting Enzyme or ICE). Caspase-1 is a cysteine protease that plays a central role in the inflammatory response and in a form of programmed cell death known as pyroptosis.

The mechanism of action involves the specific recognition and cleavage of the Asp-pNA bond by active caspase-1. This cleavage releases the yellow-colored p-nitroaniline (pNA), which has a maximum absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-1 activity in the sample.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **Z-YVAD-pNA**.

Caspase-1 Colorimetric Assay

This protocol outlines the steps for measuring caspase-1 activity in cell lysates using **Z-YVAD-pNA**.

1. Materials and Reagents:

- Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
- 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).
- **Z-YVAD-pNA** Substrate: 4 mM stock solution in DMSO.
- 96-well microplate.
- Microplate reader capable of measuring absorbance at 405 nm.

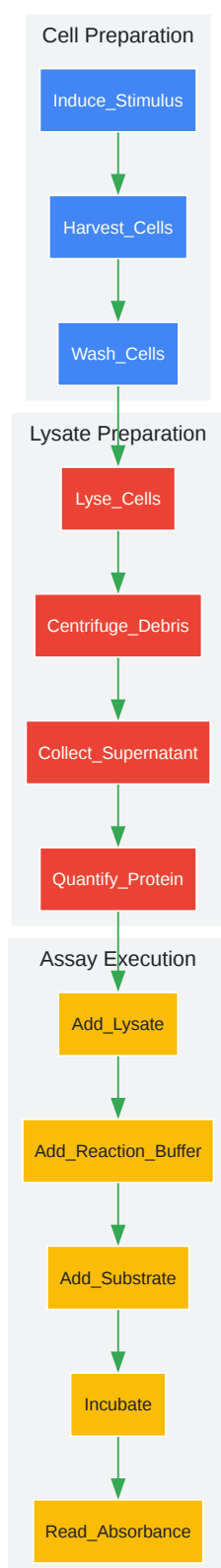
2. Cell Lysate Preparation:

- Induce apoptosis or inflammation in the cell culture using the desired stimulus.
- Harvest cells by centrifugation at 250 x g for 10 minutes.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 25 μ L per 1×10^6 cells).

- Incubate the lysate on ice for 10 minutes.
- Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
- Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
- Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

3. Assay Procedure:

- In a 96-well microplate, add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well.
- Add 50 µL of 2X Reaction Buffer to each well.
- Add 5 µL of the 4 mM **Z-YVAD-pNA** substrate to each well to initiate the reaction.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the absorbance at 405 nm using a microplate reader.
- The fold-increase in caspase-1 activity can be determined by comparing the results from the induced sample with an uninduced control.



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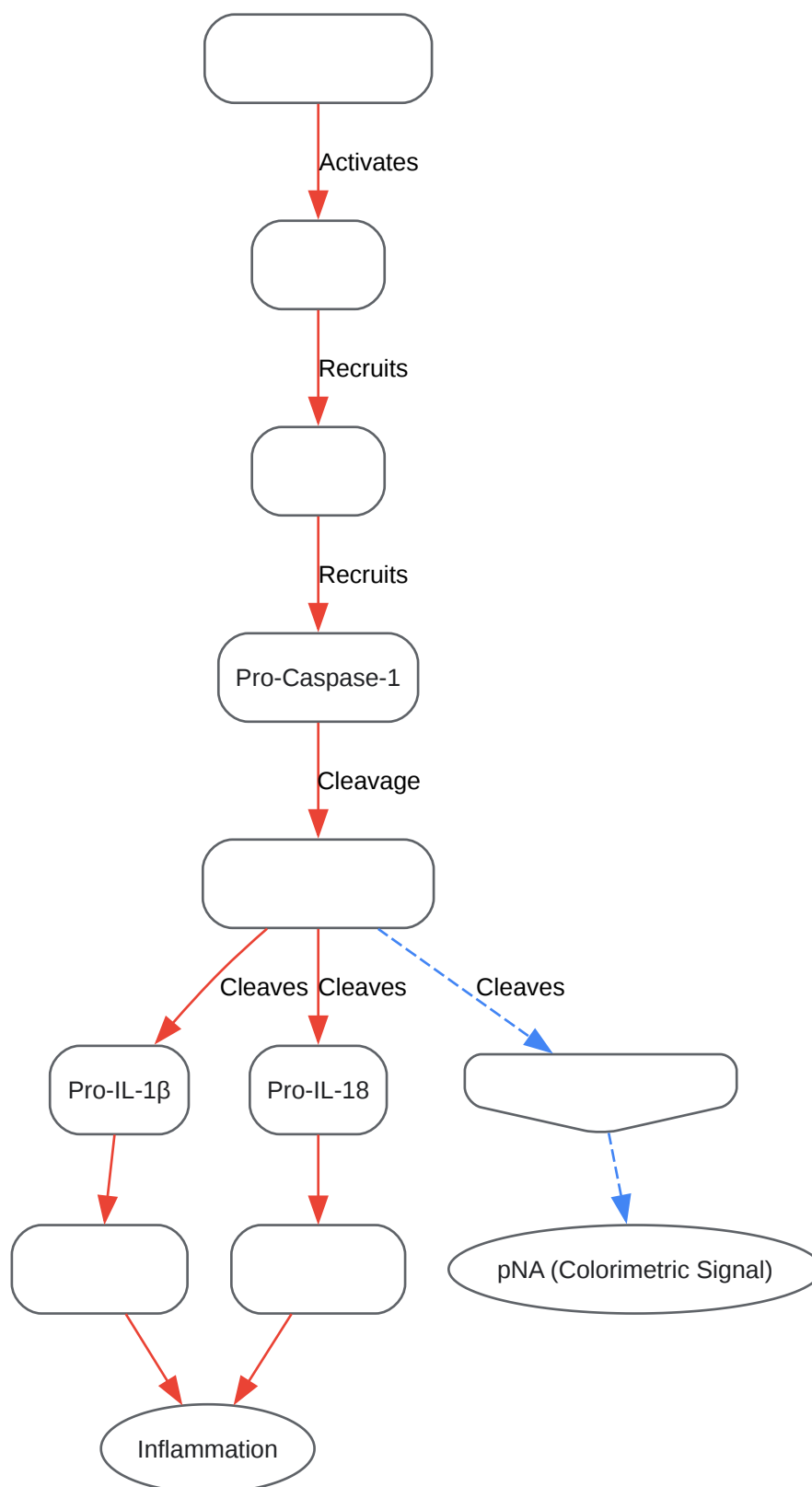
Caption: Experimental workflow for the caspase-1 colorimetric assay.

Signaling Pathways

Z-YVAD-pNA is instrumental in studying signaling pathways where caspase-1 is a key mediator, particularly the inflammasome and apoptosis pathways.

Inflammasome Signaling Pathway

The inflammasome is a multi-protein complex that activates caspase-1 in response to pathogenic and sterile insults. Activated caspase-1 then processes pro-inflammatory cytokines IL-1 β and IL-18 into their mature forms.

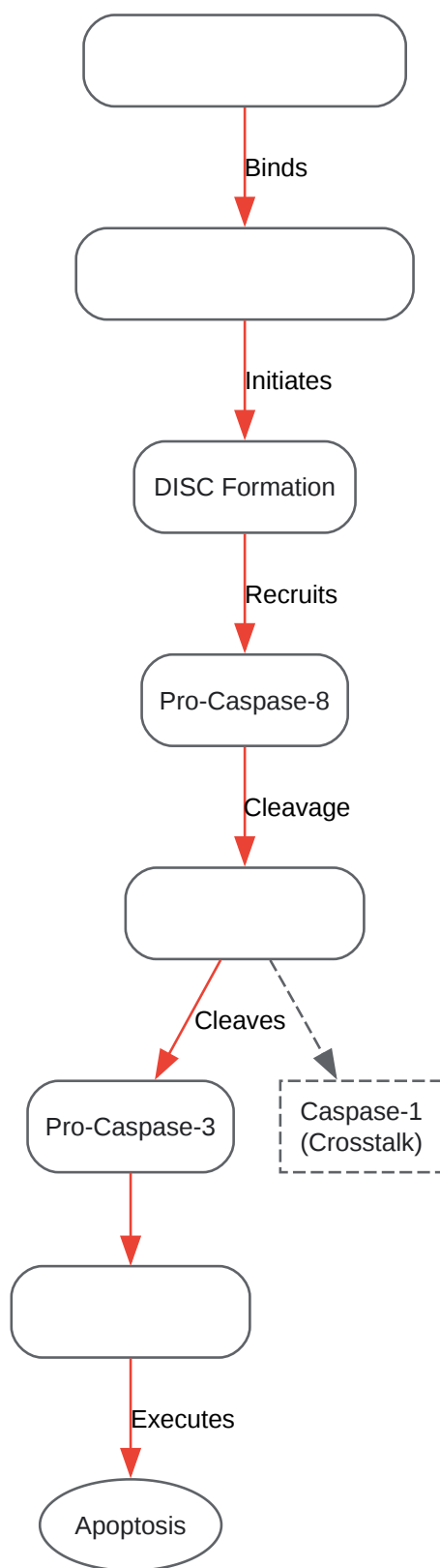


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Caption: The NLRP3 inflammasome signaling pathway.

Apoptosis Signaling Pathway (Extrinsic)

While caspase-1 is more centrally involved in inflammation, it can also contribute to apoptosis under certain conditions. The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to cell surface receptors.



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Caption: The extrinsic apoptosis signaling pathway.

This technical guide provides a foundational understanding of **Z-YVAD-pNA** for its effective application in research. For further details, researchers are encouraged to consult the specific product datasheets and relevant scientific literature.

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References

- 1. medchemexpress.com [medchemexpress.com]
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